2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structural features, including an imidazole ring, a thioether linkage, and a pyrrolidine moiety. This compound is of interest in various fields, particularly medicinal chemistry and materials science.
Source: The compound is cataloged under the Chemical Abstracts Service number 1207035-84-4, which provides a unique identifier for chemical substances and facilitates their study and application in scientific research .
Classification: It belongs to the class of thioether compounds, which are known for their diverse biological activities. The imidazole ring is significant in pharmacology due to its role in drug design and enzyme interactions.
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves several key steps:
The molecular formula of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is CHNOS, with a molecular weight of 345.5 g/mol.
Structural Features:
The compound's structural representation can be expressed using SMILES notation: COCCn1c(-c2ccccc2)cnc1SCC(=O)N1CCCC1
.
The compound can undergo various chemical reactions due to its functional groups:
The mechanism of action for 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone primarily involves its interaction with specific enzymes or receptors. The imidazole ring is known to bind metal ions and other active sites in proteins, which can modulate enzyme activity or receptor binding.
In medicinal chemistry applications, this compound may act as an inhibitor by binding to target sites on enzymes involved in metabolic pathways or signal transduction processes .
The physical properties of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone include:
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .
The compound has several applications in scientific research:
This multifaceted compound presents opportunities for further research and development across various scientific disciplines.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: